molecular formula C21H22Cl2N4O2S B2675196 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391952-62-8

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2675196
CAS No.: 391952-62-8
M. Wt: 465.39
InChI Key: HYSLOLNIICTQRW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazole ring and dichlorophenoxy group, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Propylthio Group: The propylthio group is introduced via nucleophilic substitution reactions.

    Coupling with Dichlorophenoxy Acetamide: The final step involves coupling the triazole derivative with 2,4-dichlorophenoxy acetamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenoxy group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated phenoxy compounds.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in fungal or bacterial metabolism.

Medicine

    Pharmaceuticals: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of infections or as an anti-inflammatory agent.

Industry

    Agriculture: Possible use as a herbicide or fungicide, given the presence of the dichlorophenoxy group, which is common in many agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide would depend on its specific application. For instance:

    Antimicrobial Activity: The compound may inhibit key enzymes in microbial metabolism, leading to cell death.

    Herbicidal Activity: It could interfere with plant hormone pathways, disrupting growth and development.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    Triazole Fungicides: Compounds like tebuconazole and propiconazole, which share the triazole ring structure.

Uniqueness

The unique combination of the dichlorophenoxy group and the triazole ring in 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2S/c1-3-9-30-21-26-25-19(27(21)16-6-4-5-14(2)10-16)12-24-20(28)13-29-18-8-7-15(22)11-17(18)23/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSLOLNIICTQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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